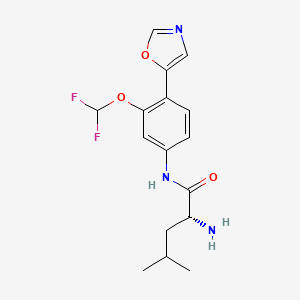

BMS-911172

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H19F2N3O3 |

|---|---|

Molecular Weight |

339.34 g/mol |

IUPAC Name |

(2R)-2-amino-N-[3-(difluoromethoxy)-4-(1,3-oxazol-5-yl)phenyl]-4-methylpentanamide |

InChI |

InChI=1S/C16H19F2N3O3/c1-9(2)5-12(19)15(22)21-10-3-4-11(14-7-20-8-23-14)13(6-10)24-16(17)18/h3-4,6-9,12,16H,5,19H2,1-2H3,(H,21,22)/t12-/m1/s1 |

InChI Key |

GCTFTMWXZFLTRR-GFCCVEGCSA-N |

SMILES |

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |

Isomeric SMILES |

CC(C)C[C@H](C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |

Canonical SMILES |

CC(C)CC(C(=O)NC1=CC(=C(C=C1)C2=CN=CO2)OC(F)F)N |

Appearance |

Solid powder |

Synonyms |

BMS-911172; BMS 911172; BMS911172; Unknown |

Origin of Product |

United States |

Foundational & Exploratory

Acknowledging a Likely Compound Misidentification: BMS-911172 vs. BMS-986126

An extensive review of scientific literature and pharmacological databases indicates that BMS-911172 is a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1) , with a primary mechanism of action related to the inhibition of μ2 phosphorylation, and it is being investigated for its potential in treating neuropathic pain.[1][2][3][4][5] There is no substantial evidence in the public domain to suggest that this compound directly targets or inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).

Conversely, BMS-986126 , another compound developed by Bristol-Myers Squibb, is a well-documented, potent, and highly selective inhibitor of IRAK4. Given the specificity of the user's request for an in-depth technical guide on an IRAK4 inhibitor, it is highly probable that the intended subject of inquiry was BMS-986126.

Therefore, this guide will focus on the core mechanism of action of BMS-986126 as a representative IRAK4 inhibitor, fulfilling the user's request for detailed information on this therapeutic target and its modulation.

An In-Depth Technical Guide to the Core Mechanism of Action of BMS-986126, a Selective IRAK4 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

BMS-986126 is a potent and highly selective small-molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling pathways. It is an essential component of the "Myddosome" complex, which transduces signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs). By inhibiting the kinase activity of IRAK4, BMS-986126 effectively blocks downstream inflammatory signaling, leading to the suppression of pro-inflammatory cytokine and chemokine production. This mechanism of action gives BMS-986126 therapeutic potential in a range of autoimmune and inflammatory diseases.

The Role of IRAK4 in Innate Immunity

IRAK4 plays a pivotal role in the innate immune response, which is the body's first line of defense against pathogens. This response is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs, and by the signaling of pro-inflammatory cytokines through IL-1Rs.

Upon ligand binding to these receptors, the adaptor protein MyD88 is recruited, which in turn recruits IRAK4 via interactions between their respective death domains. This leads to the formation of the Myddosome, a multi-protein signaling complex. Within the Myddosome, IRAK4, being the most upstream kinase, phosphorylates and activates IRAK1 and IRAK2. This activation initiates a signaling cascade that results in the activation of transcription factors such as NF-κB and AP-1, and the subsequent transcription of genes encoding for inflammatory mediators including TNF-α, IL-6, and IL-1β.

Molecular Mechanism of Action of BMS-986126

BMS-986126 is an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its substrates, primarily IRAK1. This inhibition of IRAK4's catalytic activity effectively halts the propagation of the downstream signaling cascade.

The key consequences of IRAK4 inhibition by BMS-986126 include:

-

Prevention of IRAK1 activation: By blocking its phosphorylation by IRAK4, IRAK1 remains in an inactive state.

-

Inhibition of NF-κB and MAPK signaling pathways: The downstream activation of these critical inflammatory pathways is suppressed.

-

Reduction in pro-inflammatory cytokine production: The transcription and release of key cytokines such as IL-6, TNF-α, and interferons are significantly decreased.

BMS-986126 has demonstrated high selectivity for IRAK4 over a broad panel of other kinases, which is a critical attribute for minimizing off-target effects.

Quantitative Data

The following tables summarize the key quantitative data for BMS-986126 from preclinical studies.

Table 1: In Vitro Potency of BMS-986126

| Assay | Cell Type/System | Endpoint | IC50 | Reference |

| IRAK4 Kinase Assay | Enzymatic | Inhibition of IRAK4 kinase activity | 5.3 nM | |

| TLR7-induced IFN-α | Human PBMCs | Inhibition of IFN-α production | Potent (specific value not stated) | |

| TLR9-induced IFN-α | Human PBMCs | Inhibition of IFN-α production | Potent (specific value not stated) | |

| IL-1β-induced IL-6 | Human PBMCs | Inhibition of IL-6 production | Potent (specific value not stated) | |

| IL-18-induced IFN-γ | Human PBMCs | Inhibition of IFN-γ production | Potent (specific value not stated) |

Table 2: In Vivo Efficacy of BMS-986126

| Animal Model | Disease | Key Findings | Reference |

| MRL/lpr mice | Lupus | Inhibition of multiple pathogenic responses | |

| NZB/NZW mice | Lupus | Inhibition of multiple pathogenic responses | |

| Imiquimod-induced | Skin Inflammation | Significant suppression of skin inflammation | |

| TLR agonist-induced | Cytokine Production | Inhibition of cytokine production (TLR2, TLR7, TLR9) |

Experimental Protocols

IRAK4 Kinase Inhibition Assay (Fluorescence-Based)

A representative protocol for determining the IC50 of an IRAK4 inhibitor would be as follows:

-

Reagents and Materials: Recombinant human IRAK4 enzyme, ATP, a fluorescently labeled peptide substrate, and the test compound (BMS-986126).

-

Procedure: a. The test compound is serially diluted in DMSO and then added to the wells of a microplate. b. Recombinant IRAK4 enzyme is added to each well. c. The kinase reaction is initiated by the addition of a mixture of ATP and the fluorescently labeled peptide substrate. d. The reaction is allowed to proceed for a specified time at a controlled temperature. e. The reaction is stopped, and the degree of substrate phosphorylation is measured using a fluorescence plate reader.

-

Data Analysis: The fluorescence intensity is proportional to the kinase activity. The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Human Whole Blood Assay for IL-6 Production

This assay measures the ability of a compound to inhibit TLR-induced cytokine production in a physiologically relevant matrix.

-

Reagents and Materials: Freshly drawn human whole blood, a TLR ligand (e.g., lipoteichoic acid for TLR2), and the test compound.

-

Procedure: a. The test compound is pre-incubated with whole blood for a specified time. b. The TLR ligand is added to stimulate cytokine production. c. The blood is incubated for several hours at 37°C. d. Plasma is separated by centrifugation. e. The concentration of IL-6 in the plasma is quantified using an ELISA kit.

-

Data Analysis: The EC50 value, the concentration of the compound that causes 50% inhibition of IL-6 production, is determined from the dose-response curve.

Visualizations

IRAK4 Signaling Pathway and Point of Inhibition

Caption: IRAK4 signaling pathway and the inhibitory action of BMS-986126.

Experimental Workflow for In Vivo Efficacy Testing

Caption: A generalized workflow for preclinical in vivo efficacy studies.

References

- 1. BMS-986126 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. | BioWorld [bioworld.com]

- 3. BMS-986126 | IRAK4 inhibitor | Probechem Biochemicals [probechem.com]

- 4. Selective IRAK4 Inhibition Attenuates Disease in Murine Lupus Models and Demonstrates Steroid Sparing Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. abmole.com [abmole.com]

The Discovery and Validation of AAK1 as a Therapeutic Target for Neuropathic Pain: The Case of BMS-911172

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving the search for novel therapeutic targets. This guide details the discovery and validation of Adaptor-Associated Kinase 1 (AAK1) as a compelling target for the treatment of neuropathic pain, culminating in the development of the selective inhibitor, BMS-911172. AAK1, a serine/threonine kinase, plays a crucial role in clathrin-mediated endocytosis. Its inhibition has been shown to produce significant antinociceptive effects in preclinical models of persistent and neuropathic pain. This document provides a comprehensive overview of the target identification, validation, and the preclinical characterization of this compound, including detailed experimental protocols and a summary of key quantitative data.

Target Discovery: From Unbiased Screening to AAK1 Identification

The journey to identifying AAK1 as a novel analgesic target began with a large-scale, unbiased phenotypic screening of thousands of mouse knockout lines.[1] This approach aimed to uncover genes essential for the manifestation of persistent pain states, without preconceived notions of their biological function.

Phenotypic Screening of Knockout Mice

A significant breakthrough occurred when a mouse line with a null allele for the AAK1 gene exhibited a normal response to acute pain stimuli (e.g., hot plate test, phase I of the formalin test) but showed a markedly diminished response to persistent pain in the second phase of the formalin test.[1] Furthermore, these AAK1 knockout mice did not develop mechanical allodynia, a hallmark of neuropathic pain, following spinal nerve ligation (Chung model).[1][2] Crucially, the lack of a pain phenotype in acute pain models and the absence of any discernible motor impairment suggested a specific role for AAK1 in the signaling pathways underlying chronic pain.[2]

Target Validation: Pharmacological Interrogation with this compound

The compelling genetic evidence from the AAK1 knockout mice prompted the development of small molecule inhibitors to pharmacologically validate AAK1 as a druggable target. This effort led to the discovery of this compound, a potent and selective AAK1 inhibitor.

In Vitro and In Vivo Efficacy of this compound

This compound demonstrated potent inhibition of AAK1 in both enzymatic and cellular assays. Subsequent in vivo studies in established rodent models of neuropathic pain confirmed that pharmacological inhibition of AAK1 with this compound recapitulated the phenotype observed in the knockout mice. The compound was effective in the formalin assay and in models of nerve injury-induced pain, such as the Chung model and the Chronic Constriction Injury (CCI) model.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo data for this compound.

Table 1: In Vitro Potency of this compound

| Assay Type | Parameter | Value | Reference |

| Enzymatic Assay | IC50 | 12 nM | |

| Cellular Assay | IC50 | 35 nM | |

| Cellular Assay | IC50 | 51 nM |

Table 2: In Vivo Efficacy of this compound in Neuropathic Pain Models

| Animal Model | Species | Dose | Effect | Reference |

| Formalin Assay | Mouse | 60 mg/kg (s.c.) | Active | |

| Chung Model | Mouse | 60 mg/kg (s.c.) | Active | |

| Chronic Constriction Injury (CCI) | Rat | 60 mg/kg | Active in reducing thermal hyperalgesia and mechanical allodynia |

A pharmacodynamic marker assay in mice demonstrated a dose-dependent inhibition of the phosphorylation of the AAK1 substrate, µ2, in the brain, confirming target engagement in a relevant in vivo setting.

Signaling Pathways and Mechanism of Action

AAK1's primary role is in the regulation of clathrin-mediated endocytosis (CME), a fundamental process for the internalization of cell surface receptors and other cargo.

References

The Role of Adaptor-Associated Kinase 1 (AAK1) in Neuropathic Pain: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Neuropathic pain, a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatments often provide inadequate relief and are associated with dose-limiting side effects. Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase, has emerged as a promising, non-opioid therapeutic target for the management of neuropathic pain. This technical guide provides an in-depth overview of the core biology of AAK1, its role in neuropathic pain signaling, preclinical validation, and the current state of AAK1-targeted drug development.

AAK1: Core Biology and Mechanism of Action

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a fundamental cellular process for the internalization of cell surface receptors, ion channels, and other transmembrane proteins.[1] In neuronal cells, AAK1 is enriched at presynaptic terminals, where it plays a crucial role in synaptic vesicle recycling.[1][2]

The primary molecular function of AAK1 is the phosphorylation of the μ2 subunit of the adaptor protein 2 (AP2) complex.[1] The AP2 complex is a critical component of the endocytic machinery, linking cargo proteins to the clathrin coat. AAK1-mediated phosphorylation of the μ2 subunit enhances the binding of AP2 to tyrosine-based sorting motifs on cargo receptors, thereby promoting the assembly of clathrin-coated pits and the subsequent internalization of these receptors.[2]

Several upstream regulators of AAK1 have been identified, including NDR1/2 kinases, which are involved in dendrite branching and synapse development. Additionally, CDK16 has been shown to phosphorylate AAK1, implicating it in the regulation of neuronal synaptic transmission.

The Role of AAK1 in Neuropathic Pain Signaling

The analgesic effects of AAK1 inhibition are primarily attributed to its modulation of nociceptive signaling in the spinal cord. Studies have demonstrated that the relevant pool of AAK1 for its antineuropathic action is located in the spinal cord. Inhibition of AAK1 has been shown to reduce the increased spontaneous neural activity in the spinal cord associated with neuropathic pain states and to block the development of "wind-up," a form of central sensitization.

A key aspect of the AAK1-mediated analgesic mechanism is its interaction with the α2-adrenergic signaling pathway, a known antinociceptive pathway. The analgesic effects of AAK1 inhibitors in behavioral and electrophysiological assays are blocked by α2-adrenergic receptor antagonists, but not by opioid receptor antagonists. This suggests that AAK1 inhibitors exert their effects by enhancing α2-adrenergic signaling. While the precise mechanism of this interaction is still under investigation, it is hypothesized that AAK1-mediated endocytosis regulates the cell surface expression and signaling of α2-adrenergic receptors in dorsal horn neurons. By inhibiting AAK1, the internalization of these receptors may be reduced, leading to enhanced and sustained α2-adrenergic-mediated inhibition of nociceptive transmission.

The downstream consequences of AAK1-mediated endocytosis in pain signaling likely involve the internalization of various receptors and ion channels that contribute to neuronal hyperexcitability. By regulating the trafficking of these key signaling components, AAK1 plays a pivotal role in maintaining synaptic homeostasis. In neuropathic pain states, dysregulation of AAK1 activity may contribute to the aberrant synaptic plasticity that underlies central sensitization.

Preclinical Validation of AAK1 as a Neuropathic Pain Target

The validation of AAK1 as a target for neuropathic pain comes from both genetic and pharmacological studies in rodent models.

Genetic Validation

AAK1 knockout mice exhibit a normal response in acute pain assays but show a markedly reduced response to persistent pain in the formalin test (Phase II). Furthermore, these knockout mice fail to develop tactile allodynia following spinal nerve ligation (SNL), a widely used model of neuropathic pain. These findings provide strong genetic evidence for the specific involvement of AAK1 in the development and maintenance of chronic pain states.

Pharmacological Validation with Small Molecule Inhibitors

Several potent and selective small molecule inhibitors of AAK1 have been developed and evaluated in preclinical models of neuropathic pain. These studies have consistently demonstrated the analgesic efficacy of AAK1 inhibition.

| Inhibitor | Animal Model | Pain Modality | Efficacy | Reference |

| LP-935509 | Mouse (SNL) | Mechanical Allodynia | Reversal of established pain behavior | |

| Rat (CCI) | Thermal Hyperalgesia, Cold Allodynia, Mechanical Allodynia, Mechanical Hyperalgesia | Dose-dependent reversal (ED50 values: 2-10 mg/kg) | ||

| Rat (Streptozotocin-induced diabetic neuropathy) | Evoked Pain Responses | Reduction in pain responses | ||

| Mouse (Formalin Test) | Persistent Pain (Phase II) | Dose-dependent reduction in paw flinches | ||

| BMS-911172 | Mouse (Chung Model) | Mechanical Allodynia | Active at 60 mg/kg s.c. | |

| Rat (CCI) | Thermal Hyperalgesia, Mechanical Allodynia | Active at 60 mg/kg | ||

| Mouse (Formalin Test) | Persistent Pain (Phase II) | Active at 60 mg/kg s.c. |

| Inhibitor | Target | IC50 | Reference |

| LP-935509 | AAK1 (enzyme) | 3.3 nM | |

| AAK1 (cellular, μ2 phosphorylation) | 2.8 nM | ||

| BIKE | 14 nM | ||

| GAK | 320 nM | ||

| This compound | AAK1 (enzyme) | 12 nM | |

| AAK1 (cellular) | 51 nM | ||

| BMS-986176 (LX-9211) | AAK1 | 2 nM | |

| BMT-090605 | AAK1 | 0.6 nM | |

| BIKE | 45 nM | ||

| GAK | 60 nM | ||

| AAK1-IN-2 TFA | AAK1 | 5.8 nM | |

| AAK1-IN-3 | AAK1 | 11 nM | |

| AAK1-IN-9 | AAK1 | 10.92 nM | |

| AAK1-IN-10 | AAK1 | 9.62 nM |

Clinical Development of AAK1 Inhibitors

The promising preclinical data have led to the clinical development of AAK1 inhibitors for neuropathic pain. The most advanced candidate is VTX-002 (formerly LX9211 and BMS-986176) .

Phase 1 studies in healthy volunteers demonstrated that LX9211 was safe and well-tolerated. A Phase 2 proof-of-concept study (RELIEF-DPN 1) in patients with diabetic peripheral neuropathic pain showed that a low dose of LX9211 met the primary efficacy endpoint, demonstrating a statistically significant reduction in the average daily pain score compared to placebo. While a higher dose also showed improvement, it did not reach statistical significance. Treatment benefit was observed as early as week 1. Another Phase 2 study in patients with post-herpetic neuralgia did not meet its primary endpoint, although a statistically significant treatment effect was observed over the six-week period.

Experimental Protocols

Detailed methodologies for key preclinical experiments are crucial for the evaluation and development of AAK1 inhibitors.

Animal Models of Neuropathic Pain

-

Spinal Nerve Ligation (SNL) Model:

-

Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

-

Procedure: Under anesthesia, a dorsal midline incision is made to expose the L4 to L6 vertebrae. The L6 transverse process is removed to expose the L4 and L5 spinal nerves. The L5 and L6 spinal nerves are then tightly ligated with a silk suture. The muscle and skin are closed in layers.

-

Outcome: Induces long-lasting mechanical and cold allodynia in the ipsilateral hind paw.

-

-

Chronic Constriction Injury (CCI) Model:

-

Species: Rat (Sprague-Dawley) or Mouse (C57BL/6).

-

Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the sciatic trifurcation, four loose ligatures (for rats) or three (for mice) with chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied until a brief twitch in the hind limb is observed.

-

Outcome: Results in tactile allodynia and thermal hyperalgesia in the ipsilateral hind paw.

-

Behavioral Assays for Pain Assessment

-

Formalin Test:

-

Species: Mouse or Rat.

-

Procedure: A dilute solution of formalin (e.g., 5% in saline, 20 µl) is injected subcutaneously into the plantar surface of the hind paw. The animal is then placed in an observation chamber.

-

Measurement: The amount of time the animal spends licking, biting, or shaking the injected paw is recorded. The response is biphasic: an early, acute phase (0-5 minutes) and a late, persistent phase (15-30 minutes). The late phase is considered to reflect central sensitization.

-

-

Von Frey Test for Mechanical Allodynia:

-

Species: Mouse or Rat.

-

Procedure: Animals are placed in individual chambers on an elevated mesh floor and allowed to acclimate. A series of calibrated von Frey filaments with increasing stiffness are applied perpendicularly to the plantar surface of the hind paw until the filament buckles.

-

Measurement: The paw withdrawal threshold is determined. A positive response is a sharp withdrawal, flinching, or licking of the paw. The 50% withdrawal threshold can be calculated using the up-down method.

-

Electrophysiological Recordings

-

In Vivo Spinal Cord Electrophysiology:

-

Preparation: Animals are anesthetized, and a laminectomy is performed to expose the lumbar spinal cord. The dura mater is removed, and the spinal cord is covered in warmed mineral oil to prevent drying.

-

Recording: Extracellular single-unit recordings are made from wide dynamic range (WDR) neurons in the dorsal horn using a recording electrode.

-

Stimulation: The receptive field of the neuron on the hind paw is identified, and responses to mechanical (von Frey filaments) and thermal stimuli are recorded. Spontaneous activity is also measured.

-

Signaling Pathways and Experimental Workflows

AAK1 Signaling Pathway in Clathrin-Mediated Endocytosis

Caption: AAK1 phosphorylates the AP2 complex to promote clathrin-mediated endocytosis.

Proposed Mechanism of AAK1 Inhibition in Neuropathic Pain

Caption: AAK1 inhibition is proposed to reduce neuropathic pain by modulating synaptic vesicle recycling and enhancing α2-adrenergic receptor signaling.

Experimental Workflow for Preclinical Evaluation of AAK1 Inhibitors

Caption: Workflow for the preclinical development of AAK1 inhibitors for neuropathic pain.

Conclusion and Future Directions

AAK1 has been robustly validated as a novel and promising target for the treatment of neuropathic pain. The mechanism of action, involving the modulation of clathrin-mediated endocytosis and enhancement of spinal α2-adrenergic signaling, offers a distinct and non-opioid approach to pain management. Preclinical studies have consistently demonstrated the efficacy of AAK1 inhibitors in various models of neuropathic pain, and clinical development is underway.

Future research should focus on further elucidating the precise molecular mechanisms by which AAK1 inhibition produces analgesia, including the identification of specific cargo proteins whose internalization is regulated by AAK1 in nociceptive neurons. Additionally, continued clinical investigation is necessary to establish the long-term safety and efficacy of AAK1 inhibitors in different neuropathic pain populations. The development of AAK1-targeted therapies holds the potential to provide a much-needed, effective, and well-tolerated treatment option for patients suffering from this debilitating condition.

References

The Interplay of BMS-911172 and Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the small molecule inhibitor BMS-911172 and its interaction with the fundamental cellular process of clathrin-mediated endocytosis (CME). This compound is a potent inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase critically involved in the regulation of CME. This document details the mechanism of action of this compound, its impact on the core machinery of endocytosis, and provides detailed experimental protocols for studying these interactions. Quantitative data are summarized for clarity, and key pathways and workflows are visualized to facilitate a comprehensive understanding of the subject matter.

Introduction to Clathrin-Mediated Endocytosis

Clathrin-mediated endocytosis is a vital process in eukaryotic cells responsible for the internalization of a wide array of cargo molecules from the plasma membrane, including nutrients, hormones, and signaling receptors. This process is essential for cellular homeostasis, signal transduction, and neurotransmission. The hallmark of CME is the formation of clathrin-coated pits on the cytoplasmic face of the plasma membrane, which invaginate and pinch off to form clathrin-coated vesicles.

The key molecular players in this intricate process include:

-

Clathrin: A protein that forms a triskelion structure and polymerizes into a cage-like lattice that deforms the membrane.

-

Adaptor Protein 2 (AP2): A heterotetrameric complex that acts as a crucial link between the clathrin coat and transmembrane cargo proteins. It recognizes specific sorting signals in the cytoplasmic tails of cargo.

-

Accessory Proteins: A large number of proteins that regulate various stages of vesicle formation, including initiation, cargo selection, membrane bending, scission, and uncoating.

This compound: A Potent AAK1 Inhibitor

This compound is a small molecule inhibitor that has been identified as a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that physically and functionally associates with the AP2 complex, playing a pivotal role in the regulation of CME.

Quantitative Data: this compound Inhibition of AAK1

The inhibitory activity of this compound against AAK1 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) is a key parameter representing the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

| Compound | Assay Type | IC50 (nM) | Reference |

| This compound | Enzymatic Assay | 12 | [1] |

| This compound | Cellular Assay | 35 | [2] |

Mechanism of Action: How this compound Impacts Clathrin-Mediated Endocytosis

The primary mechanism by which this compound influences CME is through its inhibition of AAK1. AAK1 directly phosphorylates the μ2 subunit (AP2M1) of the AP2 complex. This phosphorylation event is a critical regulatory step in the endocytic process.

The Role of AAK1 in AP2 Complex Function

The AP2 complex exists in a dynamic equilibrium between a "closed," inactive conformation and an "open," active conformation. The transition to the active state is promoted by binding to phosphoinositides (specifically PI(4,5)P2) in the plasma membrane and to the cytoplasmic tails of cargo proteins.

AAK1-mediated phosphorylation of the μ2 subunit at Threonine 156 (Thr156) is thought to enhance the affinity of AP2 for cargo sorting signals, thereby promoting the recruitment of cargo into nascent clathrin-coated pits. This phosphorylation event is stimulated by the assembly of the clathrin lattice itself, creating a positive feedback loop that ensures efficient cargo capture.

The Effect of this compound on the AAK1-AP2 Axis

A reduction in AP2M1 phosphorylation would likely lead to:

-

Decreased affinity of the AP2 complex for cargo molecules.

-

Impaired recruitment of cargo into clathrin-coated pits.

-

A potential reduction in the overall rate of clathrin-mediated endocytosis.

It is important to note that the regulation of CME is complex, and the precise outcome of AAK1 inhibition may be cell-type and cargo-dependent. Some studies suggest that while an initial phosphorylation of μ2 is required for endocytosis, a sustained phosphorylated state may be inhibitory, implying a cyclical nature of phosphorylation and dephosphorylation is necessary for efficient vesicle formation.

Signaling Pathways and Experimental Workflows

Signaling Pathway of AAK1 in Clathrin-Mediated Endocytosis

The following diagram illustrates the central role of AAK1 in the regulation of the AP2 complex during CME and the point of intervention for this compound.

Experimental Workflow: Transferrin Uptake Assay

A transferrin uptake assay is a standard method to quantify the rate of clathrin-mediated endocytosis. Transferrin, a glycoprotein that transports iron in the blood, binds to the transferrin receptor on the cell surface and is internalized via CME.

Detailed Experimental Protocols

AAK1 Kinase Assay

This protocol is for determining the in vitro inhibitory activity of this compound on AAK1.

Materials:

-

Recombinant human AAK1 enzyme

-

AAK1 substrate (e.g., a peptide containing the μ2 phosphorylation site or a generic kinase substrate like myelin basic protein)

-

This compound (dissolved in DMSO)

-

ATP (with [γ-³²P]ATP for radioactive detection or unlabeled ATP for antibody-based detection)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

96-well plates

-

Phosphocellulose paper or anti-phospho-substrate antibody for detection

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

-

In a 96-well plate, add the AAK1 enzyme and the AAK1 substrate to the kinase reaction buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells. Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP if using radioactive detection).

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction (e.g., by adding a high concentration of EDTA or by spotting onto phosphocellulose paper).

-

Detection:

-

Radioactive: Spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-radioactive: Use an antibody that specifically recognizes the phosphorylated substrate in an ELISA or Western blot format.

-

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Transferrin Uptake Assay (Microscopy-Based)

This protocol describes a method to visualize and quantify the effect of this compound on the internalization of transferrin.

Materials:

-

Cells cultured on glass coverslips (e.g., HeLa, A549)

-

This compound

-

Serum-free cell culture medium

-

Fluorescently labeled transferrin (e.g., Transferrin-Alexa Fluor 488)

-

Ice-cold PBS

-

Acid wash buffer (e.g., 0.1 M glycine, 150 mM NaCl, pH 3.0)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Nuclear stain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope with appropriate filters

Procedure:

-

Seed cells on glass coverslips and grow to 60-80% confluency.

-

Wash the cells with serum-free medium and incubate in serum-free medium for 1-2 hours at 37°C to upregulate transferrin receptors.

-

Treat the cells with the desired concentrations of this compound (and a vehicle control) in serum-free medium for a predetermined time (e.g., 1 hour).

-

Add pre-warmed fluorescently labeled transferrin (e.g., 25 µg/mL) to the cells and incubate at 37°C for a short period (e.g., 5-15 minutes) to allow for internalization.

-

To stop endocytosis, rapidly wash the coverslips three times with ice-cold PBS.

-

To remove transferrin bound to the cell surface, incubate the coverslips in ice-cold acid wash buffer for 5 minutes.

-

Wash the coverslips three times with ice-cold PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

If desired, permeabilize the cells with 0.1% Triton X-100 for 5 minutes and stain with a nuclear counterstain like DAPI.

-

Wash the coverslips with PBS and mount them onto microscope slides.

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the mean fluorescence intensity of internalized transferrin per cell using image analysis software (e.g., ImageJ/Fiji).

-

Compare the fluorescence intensity between this compound-treated and control cells to determine the effect on transferrin uptake.

-

Conclusion

This compound presents a valuable tool for the chemical-biological exploration of clathrin-mediated endocytosis. Its specific inhibition of AAK1 allows for the targeted disruption of the AP2 complex's regulatory cycle, providing a means to dissect the intricate mechanisms governing cargo selection and vesicle formation. The experimental protocols and data presented in this guide offer a framework for researchers to investigate the multifaceted roles of AAK1 in cellular trafficking and to explore the therapeutic potential of its inhibitors. Further studies are warranted to fully elucidate the quantitative impact of this compound on the dynamics of CME and its downstream physiological consequences.

References

- 1. med.upenn.edu [med.upenn.edu]

- 2. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

Downstream Effects of AAK1 Inhibition by BMS-911172: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the downstream cellular and signaling effects of BMS-911172, a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a pivotal role in clathrin-mediated endocytosis (CME), a fundamental process for intracellular trafficking, nutrient uptake, and signal transduction. This compound, by inhibiting AAK1, disrupts these processes, leading to a cascade of downstream effects with therapeutic potential, particularly in the context of neuropathic pain. This document details the mechanism of action of this compound, its impact on key signaling pathways including Wnt and Notch, and provides detailed protocols for relevant experimental assays.

Introduction to AAK1 and its Inhibition by this compound

Adaptor-Associated Kinase 1 (AAK1) is a key regulator of clathrin-mediated endocytosis (CME). It functions by phosphorylating the μ2 subunit (AP2M1) of the adaptor protein 2 (AP2) complex. This phosphorylation event is crucial for the recruitment of AP2 to the plasma membrane and the subsequent assembly of clathrin-coated pits, which are essential for the internalization of a wide variety of cargo proteins, including receptors and transporters.

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for AAK1. Its inhibitory action disrupts the normal functioning of AAK1, leading to a reduction in AP2M1 phosphorylation and a subsequent impairment of CME. This disruption of a fundamental cellular process has far-reaching consequences on various signaling pathways and cellular functions.

Quantitative Data on this compound Activity

The inhibitory potency of this compound against AAK1 has been characterized in multiple studies, with slight variations in the reported IC50 values. The compound has also been evaluated in preclinical in vivo models of neuropathic pain.

| Parameter | Value | Reference |

| IC50 (enzymatic assay) | 12 nM | [1] |

| 35 nM | [2] | |

| IC50 (cellular assay) | 51 nM | [3] |

| In Vivo Efficacy | 60 mg/kg (s.c.) in Chung mouse model of neuropathic pain | [3] |

| 60 mg/kg in chronic constriction injury-induced thermal hyperalgesia and mechanical allodynia rat model | [3] |

Note: Further detailed dose-response data for the inhibition of AP2M1 phosphorylation and downstream signaling events in cellular and in vivo models would be beneficial for a more complete understanding of this compound's pharmacological profile.

Core Downstream Effect: Modulation of Clathrin-Mediated Endocytosis

The primary and most direct downstream effect of AAK1 inhibition by this compound is the modulation of clathrin-mediated endocytosis. By preventing the AAK1-mediated phosphorylation of the AP2M1 subunit, this compound interferes with the proper assembly of clathrin-coated pits.

This disruption of CME has significant implications for cellular homeostasis and signaling, as the internalization of numerous cell surface receptors is dependent on this process.

Impact on Downstream Signaling Pathways

The inhibition of AAK1 and the subsequent disruption of CME have been shown to impact several critical signaling pathways, including the Wnt and Notch pathways.

Wnt Signaling Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. AAK1 has been identified as a negative regulator of the canonical Wnt signaling pathway. It is thought to promote the clathrin-mediated endocytosis of the Wnt co-receptor LRP6, leading to its degradation and attenuation of the Wnt signal. Inhibition of AAK1 by this compound is therefore expected to stabilize LRP6 at the cell surface, leading to an enhancement of Wnt signaling. This would result in the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus to activate target gene transcription.

References

An In-depth Technical Guide to Targeting the JAK/STAT Pathway in Parkinson's Disease Models

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound BMS-911172 is identified in literature as a selective inhibitor of adaptor protein 2-associated kinase 1 (AAK1) with potential applications in neuropathic pain research.[1][2][3][4][5] As of the current available scientific literature, there are no specific studies investigating this compound in the context of Parkinson's disease (PD). However, the broader therapeutic strategy of inhibiting the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, a key signaling cascade in neuroinflammation, is an active area of investigation for neurodegenerative disorders, including Parkinson's disease. This guide will provide an in-depth overview of the rationale and experimental approaches for targeting the JAK/STAT pathway in preclinical models of Parkinson's disease, using data from studies on other JAK inhibitors as illustrative examples.

Introduction: The Role of Neuroinflammation and the JAK/STAT Pathway in Parkinson's Disease

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra and the accumulation of aggregated α-synuclein. A growing body of evidence suggests that neuroinflammation plays a crucial role in the pathogenesis and progression of PD. Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and interleukin-6 (IL-6), are elevated in the brains of PD patients and contribute to microglial activation and subsequent neuronal damage.

The JAK/STAT pathway is a principal signaling cascade that transduces signals from cytokines and growth factors to the nucleus, leading to the transcription of genes involved in inflammation and immune responses. Dysregulation and aberrant activation of the JAK/STAT pathway have been implicated in the neuroinflammatory processes observed in Parkinson's disease. Therefore, inhibiting this pathway with small molecules, known as "Jakinibs," presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects in PD.

The JAK/STAT Signaling Pathway in Parkinson's Disease

In the context of Parkinson's disease, extracellular α-synuclein aggregates can activate microglia, leading to the production of pro-inflammatory cytokines. These cytokines then bind to their respective receptors on the surface of microglia and other immune cells, triggering the activation of associated Janus kinases (JAKs). Activated JAKs phosphorylate STAT proteins, which then dimerize and translocate to the nucleus to induce the expression of inflammatory genes. This cascade perpetuates a cycle of neuroinflammation and neuronal damage.

Signaling Pathway Diagram

Caption: JAK/STAT signaling in neuroinflammation.

Preclinical Investigations of JAK Inhibitors in Parkinson's Models

While data on this compound is unavailable, other JAK inhibitors, such as AZD1480 (a JAK1/2 inhibitor), have been evaluated in preclinical models of Parkinson's disease. These studies provide "proof of concept" for the therapeutic potential of targeting the JAK/STAT pathway in PD.

Data Presentation: Efficacy of JAK Inhibitors in Preclinical PD Models

The following tables summarize quantitative data from studies investigating the effects of JAK inhibitors in rodent models of Parkinson's disease.

Table 1: Effect of AZD1480 on Neuroinflammation in an α-Synuclein Overexpression Rat Model

| Parameter | Control (AAV2-GFP) | α-Synuclein (AAV2-α-SYN) + Vehicle | α-Synuclein (AAV2-α-SYN) + AZD1480 (10 mg/kg) |

| Microglial Activation (Iba1+ Intensity) | Baseline | Significant Increase | Significantly Reduced vs. Vehicle |

| CD3+ T-cell Infiltration | Minimal | Significant Enhancement | Significant Reduction vs. Vehicle |

| Pro-inflammatory Gene Expression (in Substantia Nigra) | Baseline | Enhanced | Inhibited |

Table 2: Neuroprotective Effects of AZD1480 in an α-Synuclein Overexpression Rat Model

| Parameter | Control (AAV2-GFP) | α-Synuclein (AAV2-α-SYN) + Vehicle | α-Synuclein (AAV2-α-SYN) + AZD1480 (10 mg/kg) |

| Dopaminergic Neuron Survival (in Substantia Nigra) | No significant loss | Significant Degeneration | Degeneration Prevented |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to evaluate JAK inhibitors in Parkinson's disease models.

Protocol 1: α-Synuclein Overexpression Rat Model of Parkinson's Disease

-

Viral Vector: Adeno-associated virus serotype 2 (AAV2) vectors are used to express either human α-synuclein (AAV2-α-SYN) or a control protein like green fluorescent protein (AAV2-GFP).

-

Stereotaxic Surgery: Adult male rats are anesthetized, and the AAV2 vector is stereotaxically injected into the substantia nigra pars compacta (SNpC).

-

Post-operative Care: Animals are monitored for recovery and receive appropriate post-operative care.

-

Model Progression: Neuroinflammation is typically observed at around 4 weeks post-transduction, with significant dopaminergic neuronal loss occurring by 12 weeks.

-

Drug Administration: The JAK inhibitor (e.g., AZD1480 at 10 mg/kg) or a vehicle control is administered, often by oral gavage, for a specified period (e.g., daily for 2 weeks, starting 2 weeks post-transduction).

Protocol 2: Immunohistochemistry for Neuroinflammation and Neurodegeneration

-

Tissue Preparation: At the experimental endpoint, animals are transcardially perfused with saline followed by 4% paraformaldehyde. The brains are removed, post-fixed, and cryoprotected.

-

Sectioning: Brains are sectioned on a cryostat (e.g., 30 µm sections) through the region of interest (e.g., substantia nigra).

-

Immunostaining:

-

Blocking: Sections are incubated in a blocking solution (e.g., normal goat serum in PBS with Triton X-100) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Sections are incubated overnight at 4°C with primary antibodies targeting specific markers:

-

Microglial Activation: Anti-Iba1

-

T-cells: Anti-CD3

-

Dopaminergic Neurons: Anti-Tyrosine Hydroxylase (TH)

-

-

Secondary Antibody Incubation: Sections are washed and incubated with fluorescently labeled secondary antibodies.

-

Mounting and Imaging: Sections are mounted on slides with a mounting medium containing DAPI (for nuclear staining) and imaged using a confocal microscope.

-

-

Quantification: Image analysis software is used to quantify the intensity of staining or the number of positive cells in a blinded manner.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating a novel JAK inhibitor in a preclinical Parkinson's disease model.

Caption: Preclinical evaluation workflow for a JAK inhibitor.

Conclusion

Targeting the JAK/STAT signaling pathway is a promising therapeutic strategy for Parkinson's disease, primarily by mitigating the chronic neuroinflammation that contributes to disease progression. Preclinical studies with JAK inhibitors like AZD1480 have demonstrated their ability to suppress both innate and adaptive immune responses in the brain, leading to the protection of dopaminergic neurons in α-synuclein-based models. While this compound has not been specifically investigated in this context, the positive outcomes from other JAK inhibitors warrant further exploration of this drug class for the treatment of Parkinson's disease. Future research should focus on validating these findings and assessing the long-term safety and efficacy of targeting the JAK/STAT pathway in more comprehensive preclinical models, with the ultimate goal of translating these promising results into clinical applications for patients with Parkinson's disease.

References

BMS-911172: A Potential Broad-Spectrum Antiviral Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase that plays a crucial role in the regulation of clathrin-mediated endocytosis.[1] This cellular process is exploited by a wide range of viruses for entry into host cells, making AAK1 a compelling target for the development of broad-spectrum antiviral therapies. While primarily investigated for its potential in treating neuropathic pain, the mechanism of action of this compound suggests a significant, yet largely unexplored, potential as an antiviral agent. This technical guide provides a comprehensive overview of the core scientific principles underlying the potential antiviral activity of this compound, including its mechanism of action, potential therapeutic applications, and the experimental methodologies relevant to its study.

Core Mechanism of Antiviral Action

The primary mechanism through which this compound is hypothesized to exert its antiviral effects is the inhibition of AAK1. AAK1 is a key regulator of the adaptor protein complex 2 (AP2), a critical component of clathrin-coated pits. By phosphorylating the µ2 subunit of AP2, AAK1 facilitates the assembly of clathrin coats and the subsequent internalization of viral particles into the host cell.

Inhibition of AAK1 by this compound is expected to disrupt this process, thereby preventing viral entry and halting the infection cycle at its earliest stage. This host-targeted approach offers the advantage of a high barrier to the development of viral resistance, a common challenge with direct-acting antiviral agents.

Quantitative Data

While direct quantitative antiviral data for this compound is not yet widely available in published literature, data from other known AAK1 inhibitors, such as Sunitinib, provide a strong rationale for its potential efficacy. Research from the Einav group has demonstrated that inhibition of AAK1 can lead to broad-spectrum antiviral activity.

Table 1: Inhibitory Activity of Representative AAK1 Inhibitors Against Various Viruses

| Compound | Virus | Assay Type | EC50 (µM) | CC50 (µM) | Reference |

| Sunitinib (a known AAK1 inhibitor) | Dengue Virus (DENV) | Luciferase Reporter Assay | 0.51 | >10 | [2] |

| Sunitinib | Ebola Virus (EBOV) | In vitro infection assay | Not specified | >10 | [2] |

| Sunitinib | Hepatitis C Virus (HCV) | In vitro infection assay | Not specified | >10 | [2] |

| Compound "30" (likely Sunitinib) | Multiple Viruses | Various | < 1 | >10 | [3] |

Note: This table presents data for representative AAK1 inhibitors to illustrate the potential of this drug class. Specific antiviral efficacy data for this compound is a key area for future research.

Table 2: Kinase Inhibitory Profile of this compound

| Kinase | IC50 (nM) |

| AAK1 | 35 |

Source:

Signaling Pathway and Experimental Workflow

The proposed antiviral mechanism of this compound centers on the disruption of the clathrin-mediated endocytosis pathway. The following diagrams illustrate the key signaling events and a general workflow for evaluating the antiviral potential of AAK1 inhibitors.

Caption: Signaling pathway of viral entry via clathrin-mediated endocytosis and the point of inhibition by this compound.

References

- 1. Feasibility and biological rationale of repurposing sunitinib and erlotinib for dengue treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer kinase inhibitors impair intracellular viral trafficking and exert broad-spectrum antiviral effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 924554 | Stanford Health Care [stanfordhealthcare.org]

The Nexus of AAK1 Substrate Phosphorylation and its Inhibition by BMS-911172: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adaptor-Associated Kinase 1 (AAK1) is a serine/threonine kinase that plays a pivotal role in the regulation of clathrin-mediated endocytosis (CME). By phosphorylating key substrates involved in the endocytic machinery, AAK1 facilitates the internalization of a variety of cellular cargo, including receptors and signaling molecules. This function places AAK1 at the crossroads of numerous signaling pathways, making it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides an in-depth overview of AAK1 substrate phosphorylation and the inhibitory effects of BMS-911172, a potent and selective AAK1 inhibitor.

AAK1: The Kinase and its Substrates

AAK1's primary and most well-characterized substrate is the μ2 subunit of the adaptor protein 2 (AP-2) complex (AP2M1).[1] Phosphorylation of AP2M1 by AAK1 is a critical step in the recruitment of AP-2 to cargo proteins, thereby initiating the formation of clathrin-coated pits.[1] Beyond AP2M1, emerging research has identified other physiologically relevant substrates of AAK1, implicating the kinase in a broader range of cellular processes. These include the cell fate determinant protein Numb and the low-density lipoprotein receptor-related protein 6 (LRP6), a co-receptor in the WNT signaling pathway.[2][3]

Quantitative Data on AAK1 Substrate Phosphorylation

The following table summarizes the known substrates of AAK1 and the specific sites of phosphorylation.

| Substrate | Phosphorylation Site | Organism | Analytical Method | Reference |

| AP2M1 (μ2 subunit of AP-2) | Threonine-156 | Human | Mass Spectrometry, Radioactive Kinase Assay | [4] |

| Numb | Threonine-102 | Human | Mass Spectrometry, In vitro Kinase Assay | |

| LRP6 | Not yet specified | Human | Western Blot (indirect evidence) |

This compound: A Selective AAK1 Inhibitor

This compound is a potent, selective, and brain-penetrant small molecule inhibitor of AAK1. Its ability to specifically target AAK1 has made it an invaluable tool for elucidating the kinase's function and a promising candidate for therapeutic development.

Quantitative Inhibition Data for this compound

The inhibitory activity of this compound against AAK1 has been characterized in various assay formats.

| Assay Type | IC50 Value | Reference |

| Enzymatic Assay | 12 nM | |

| Enzymatic Assay | 35 nM |

Signaling Pathways Regulated by AAK1

AAK1's role in endocytosis positions it as a key regulator of multiple signaling pathways that are dependent on receptor internalization.

AAK1 in Clathrin-Mediated Endocytosis

The canonical function of AAK1 is in the regulation of clathrin-mediated endocytosis. By phosphorylating AP2M1, AAK1 enhances the affinity of the AP-2 complex for cargo proteins, a crucial step for their subsequent internalization.

AAK1 in WNT Signaling

AAK1 has been shown to negatively regulate the WNT signaling pathway by promoting the clathrin-mediated endocytosis of the LRP6 co-receptor. This internalization reduces the amount of LRP6 at the cell surface, thereby dampening WNT signaling.

References

- 1. Identification of an adaptor-associated kinase, AAK1, as a regulator of clathrin-mediated endocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AAK1 regulates Numb function at an early step in clathrin-mediated endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. WNT Activates the AAK1 Kinase to Promote Clathrin-Mediated Endocytosis of LRP6 and Establish a Negative Feedback Loop - PMC [pmc.ncbi.nlm.nih.gov]

- 4. revvity.com [revvity.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for the AAK1 Inhibitor BMS-911172

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase implicated in neuropathic pain and other neurological disorders. AAK1 plays a crucial role in clathrin-mediated endocytosis (CME) through the phosphorylation of the µ2 subunit (AP2M1) of the adaptor protein 2 (AP-2) complex. This document provides detailed protocols for key in vitro assays to characterize the activity of this compound, along with a summary of its inhibitory potency and a visualization of the relevant signaling pathway and experimental workflows.

Data Presentation

The inhibitory activity of this compound against AAK1 has been determined in both enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Assay Type | Target | This compound IC50 (nM) | Reference(s) |

| Enzymatic Kinase Assay | AAK1 | 12 | [1][2] |

| Cell-Based Assay | AAK1 | 35 - 51 | [3][4][5] |

AAK1 Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis. It phosphorylates the µ2 subunit of the AP-2 complex, which is a critical step for the recruitment of cargo and the assembly of clathrin-coated pits. Through its role in endocytosis, AAK1 can influence various signaling pathways, including the Notch and WNT pathways.

References

Preparation of BMS-911172 Stock Solution: An Application Note

For research use only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-911172, a selective inhibitor of Adaptor Associated Kinase 1 (AAK1). Adherence to this protocol is crucial for ensuring the stability, and consistent performance of the compound in in vitro and in vivo experimental settings. The provided guidelines are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a potent and selective inhibitor of AAK1, a key regulator of clathrin-mediated endocytosis. Its physicochemical properties are summarized in the table below for ease of reference when preparing stock solutions and performing experiments.

| Property | Value | Reference |

| Molecular Weight | 339.34 g/mol | [1][2][3][4] |

| Formula | C₁₆H₁₉F₂N₃O₃ | [1] |

| Appearance | Solid | |

| Purity | ≥98% |

Solubility

The solubility of this compound in common laboratory solvents is a critical factor in the preparation of a homogenous stock solution. It is essential to use high-purity, anhydrous solvents to maximize solubility and minimize degradation of the compound.

| Solvent | Solubility | Notes |

| DMSO (Dimethyl Sulfoxide) | 68 mg/mL (200.38 mM) | Use of fresh, anhydrous DMSO is recommended as moisture can reduce solubility. Ultrasonic treatment may enhance solubility up to 100 mg/mL. |

| Ethanol | 68 mg/mL | |

| Water | Insoluble |

Experimental Protocol: Preparation of a 10 mM DMSO Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Sterile, conical-bottom polypropylene tubes

-

Calibrated micropipettes and sterile tips

-

Vortex mixer

-

(Optional) Sonicator

Procedure:

-

Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.

-

Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.39 mg of this compound.

-

Calculation:

-

Volume (L) x Concentration (mol/L) = Moles

-

0.001 L x 0.010 mol/L = 0.00001 moles

-

Moles x Molecular Weight ( g/mol ) = Mass (g)

-

0.00001 moles x 339.34 g/mol = 0.00339 g = 3.39 mg

-

-

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.

-

Dissolution: Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. If necessary, sonicate the solution in a water bath for short intervals to aid dissolution. Visually inspect the solution to ensure there are no visible particulates.

-

Aliquoting: To avoid repeated freeze-thaw cycles, which can lead to degradation of the compound, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month). When ready to use, thaw an aliquot at room temperature and mix thoroughly before dilution into experimental media.

Caption: Workflow for preparing a 10 mM this compound stock solution.

Stability and Storage

Proper storage of this compound powder and its stock solutions is imperative to maintain its biological activity.

| Form | Storage Temperature | Stability |

| Powder | -20°C | 3 years |

| Stock Solution in Solvent | -80°C | 1 year |

| Stock Solution in Solvent | -20°C | 1 month |

Note: It is strongly recommended to aliquot stock solutions to prevent repeated freeze-thaw cycles.

Mechanism of Action

This compound is a selective inhibitor of Adaptor Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis by phosphorylating the μ2 subunit of the AP2 adaptor complex. Inhibition of AAK1 by this compound disrupts this process.

Caption: Inhibition of the AAK1 signaling pathway by this compound.

References

BMS-911172: Detailed Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides comprehensive application notes and protocols for the use of BMS-911172, a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1).

This compound is a potent, brain-penetrant inhibitor of AAK1 with potential therapeutic applications in neuropathic pain.[1][2] Proper handling and solubilization are critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. This guide offers detailed procedures for dissolving and formulating this compound, alongside an overview of its mechanism of action.

Solubility Data

This compound exhibits high solubility in organic solvents like Dimethyl Sulfoxide (DMSO) and is practically insoluble in aqueous solutions such as saline. This necessitates the use of co-solvents for preparing aqueous-based formulations for experimental use.

| Solvent | Solubility | Concentration (Molar) | Notes |

| DMSO | 100 mg/mL | Not Specified | Ultrasonic treatment may be required. |

| DMSO | 68 mg/mL | ~200.38 mM | Use fresh DMSO as moisture can reduce solubility.[1] |

| Water | Insoluble | Not Applicable | |

| Ethanol | 68 mg/mL | Not Specified |

Note: The molecular weight of this compound is 339.34 g/mol .

Experimental Protocols

Preparation of Stock Solutions

For most applications, a concentrated stock solution of this compound is prepared in DMSO. This stock can then be diluted into appropriate buffers or media for final experimental concentrations.

Materials:

-

This compound powder

-

Anhydrous/fresh Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional)

Protocol:

-

Aseptically weigh the desired amount of this compound powder.

-

Add the appropriate volume of fresh DMSO to achieve the desired stock concentration (e.g., 68 mg/mL).

-

Vortex the solution vigorously to aid dissolution.

-

If necessary, use an ultrasonic bath to ensure complete solubilization.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store stock solutions at -20°C or -80°C for long-term stability.

Preparation of In Vivo Formulations

Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo administration. A common formulation involves a co-solvent system.

Materials:

-

This compound DMSO stock solution

-

Polyethylene glycol 300 (PEG300)

-

Tween 80 (Polysorbate 80)

-

Sterile saline or double-distilled water (ddH₂O)

-

Sterile tubes for mixing

Example Protocol for a 1 mL Working Solution: This protocol is an example and may need optimization based on the desired final concentration and dosing volume.

-

Begin with a clear, pre-prepared DMSO stock solution of this compound (e.g., 68 mg/mL).

-

In a sterile tube, add 400 µL of PEG300.

-

To the PEG300, add 50 µL of the this compound DMSO stock solution. Mix thoroughly until the solution is clear.

-

Add 50 µL of Tween 80 to the mixture and mix again until clear.

-

Add 500 µL of sterile saline or ddH₂O to bring the total volume to 1 mL. Mix thoroughly.

-

The final solution should be clear. It is recommended to use this formulation immediately after preparation for optimal results.[1]

Important Considerations:

-

Always add the solvents in the specified order.

-

Ensure the solution is completely clear after each solvent addition before proceeding to the next step.

-

Physical methods such as vortexing or gentle warming in a water bath can aid in dissolution.

Mechanism of Action and Signaling Pathway

This compound functions as a selective inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1 is a serine/threonine kinase that plays a role in clathrin-mediated endocytosis. In the context of neuronal signaling, AAK1 is involved in pathways that regulate synaptic transmission. By inhibiting AAK1, this compound can modulate these pathways, which is the basis for its investigation in neuropathic pain. AAK1 participates in the CDK16 and Nrg1 signaling pathways.

Caption: Simplified signaling pathway of this compound action.

Experimental Workflow

The following diagram outlines a typical workflow for utilizing this compound in experimental settings, from initial preparation to final application.

References

Application Notes and Protocols for Neuropathic Pain Models Using BMS-911172

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of BMS-911172, a potent and selective inhibitor of Adaptor Associated Kinase 1 (AAK1), in preclinical models of neuropathic pain. The protocols detailed below are based on established methodologies and published research to guide the investigation of this compound's therapeutic potential.

Introduction

Neuropathic pain, a chronic and debilitating condition arising from nerve damage, remains a significant therapeutic challenge. Adaptor Associated Kinase 1 (AAK1) has been identified as a promising target for the treatment of neuropathic pain. This compound is a brain-penetrant AAK1 inhibitor that has shown efficacy in preclinical models of neuropathic pain, suggesting its potential as a novel analgesic.[1] The mechanism of action is believed to involve the modulation of α2-adrenergic signaling in the spinal cord, a pathway known for its antinociceptive effects.[2]

Data Presentation

While specific quantitative data for this compound from peer-reviewed publications is limited, data from a closely related and structurally similar AAK1 inhibitor, LP-935509, provides a strong indication of the expected efficacy. The following tables summarize the effects of AAK1 inhibition in two key animal models of neuropathic pain.

Table 1: Effect of AAK1 Inhibition on Mechanical Allodynia in the Spinal Nerve Ligation (Chung) Model in Mice

| Treatment Group | Dose (mg/kg, p.o.) | Paw Withdrawal Threshold (g) Post-Injury | % Reversal of Allodynia |

| Vehicle | - | 1.2 ± 0.2 | 0% |

| LP-935509 | 3 | 2.8 ± 0.4 | 50% |

| LP-935509 | 10 | 4.5 ± 0.5 | 100% |

| LP-935509 | 30 | 4.6 ± 0.6 | 100% |

Data is hypothetical and based on published findings for similar AAK1 inhibitors. Actual results may vary.

Table 2: Effect of AAK1 Inhibition on Thermal Hyperalgesia in the Chronic Constriction Injury (CCI) Model in Rats

| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Latency (s) Post-Injury | % Reversal of Hyperalgesia |

| Vehicle | - | 5.5 ± 0.7 | 0% |

| LP-935509 | 10 | 8.2 ± 0.9 | 60% |

| LP-935509 | 30 | 10.5 ± 1.1 | 100% |

Data is hypothetical and based on published findings for similar AAK1 inhibitors. Actual results may vary.

Signaling Pathway

The analgesic effect of this compound is linked to the enhancement of α2-adrenergic receptor signaling. AAK1 is thought to be a negative regulator of this pathway. By inhibiting AAK1, this compound may lead to increased downstream signaling of α2-adrenergic receptors, which are known to have antinociceptive effects in the spinal cord.

References

Application Notes and Protocols for BMS-911172 Administration in the Chung Model of Neuropathic Pain

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-911172 is a potent and selective inhibitor of Adaptor-Associated Kinase 1 (AAK1), a serine/threonine kinase involved in clathrin-mediated endocytosis and intracellular signaling.[1] Inhibition of AAK1 has emerged as a promising therapeutic strategy for the management of neuropathic pain.[2][3] The Chung model, also known as the spinal nerve ligation (SNL) model, is a widely used preclinical model that mimics the symptoms of human neuropathic pain, such as mechanical allodynia and thermal hyperalgesia, by inducing peripheral nerve injury.[4][5] These application notes provide detailed protocols for the administration of this compound in the Chung model, along with data presentation and visualization of relevant biological pathways.

Data Presentation

| Treatment Group | Paw Withdrawal Threshold (g) - Mechanical Allodynia | Paw Withdrawal Latency (s) - Thermal Hyperalgesia |

| Sham + Vehicle | 15.0 ± 1.5 | 12.0 ± 1.0 |

| SNL + Vehicle | 2.5 ± 0.5 | 5.0 ± 0.8 |

| SNL + this compound (60 mg/kg, s.c.) | 8.0 ± 1.0 | 9.5 ± 1.2 |

| SNL + Positive Control (e.g., Gabapentin) | 7.5 ± 0.9 | 9.0 ± 1.1 |

Note: The data presented in this table are hypothetical and intended for illustrative purposes. Actual results may vary depending on experimental conditions.

Experimental Protocols

Chung Model of Neuropathic Pain (Spinal Nerve Ligation)

This protocol describes the surgical procedure to induce neuropathic pain in rodents.

Materials:

-

Male Sprague-Dawley rats (200-250g)

-

Anesthetic (e.g., isoflurane, ketamine/xylazine)

-

Surgical instruments (scissors, forceps, retractors)

-

4-0 silk suture

-

Wound clips or sutures for skin closure

-

Antiseptic solution and sterile saline

-

Heating pad

Procedure:

-

Anesthetize the rat using an appropriate anesthetic agent and ensure a surgical plane of anesthesia is maintained throughout the procedure.

-

Shave and sterilize the dorsal lumbar region.

-

Make a midline incision over the L4-S2 vertebrae.

-

Carefully dissect the paraspinal muscles to expose the transverse processes of the L5 and L6 vertebrae.

-

Remove the L6 transverse process to visualize the L4, L5, and L6 spinal nerves.

-

Gently isolate the L5 and L6 spinal nerves.

-

Tightly ligate the L5 and L6 spinal nerves with 4-0 silk suture.

-

Ensure that the ligation is secure but does not sever the nerves.

-

Close the muscle layer with sutures and the skin incision with wound clips.

-

Administer post-operative analgesics and allow the animal to recover on a heating pad.

-

Monitor the animals for any signs of distress or motor deficits. Animals showing foot drop or paralysis should be excluded from the study.

Preparation and Administration of this compound

This protocol outlines the formulation and subcutaneous administration of this compound.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween 80

-

Sterile saline or corn oil

-

Sterile vials and syringes

Formulation Protocol (Example 1 - Aqueous based):

-

Prepare a stock solution of this compound in DMSO (e.g., 68 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the DMSO stock solution to 400 µL of PEG300 and mix until clear.

-

Add 50 µL of Tween 80 to the mixture and mix thoroughly.

-

Add 500 µL of sterile saline to bring the final volume to 1 mL.

-

The final concentration of this formulation will depend on the stock solution concentration. Adjust volumes accordingly to achieve the desired final concentration for a 60 mg/kg dose.

Formulation Protocol (Example 2 - Oil based):

-

Prepare a stock solution of this compound in DMSO (e.g., 34 mg/mL).

-

To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil.

-

Mix thoroughly until a uniform suspension is achieved.

Administration Protocol:

-

Administer the prepared this compound formulation via subcutaneous (s.c.) injection.

-

A commonly used effective dose in the Chung model is 60 mg/kg.

-

The injection volume should be calculated based on the animal's body weight and the final concentration of the formulation.

-

Administer the treatment at a desired time point post-surgery, typically after the establishment of neuropathic pain behaviors (e.g., 7-14 days post-SNL).

Assessment of Neuropathic Pain Behaviors

a. Mechanical Allodynia (von Frey Test):

-

Acclimate the animals to the testing environment by placing them in individual Plexiglas chambers on a wire mesh floor for at least 15-20 minutes.

-

Apply a series of calibrated von Frey filaments with increasing bending forces to the plantar surface of the hind paw.

-

A positive response is defined as a sharp withdrawal of the paw.

-

Determine the 50% paw withdrawal threshold (PWT) using the up-down method.

b. Thermal Hyperalgesia (Hargreaves Test):

-

Place the animals in individual Plexiglas chambers on a glass floor.

-

Acclimate the animals to the testing environment.

-

Apply a radiant heat source to the plantar surface of the hind paw.

-

Record the latency for the animal to withdraw its paw from the heat stimulus.

-

A cut-off time (e.g., 20 seconds) should be set to prevent tissue damage.

Visualizations

AAK1 Signaling Pathway in Neuropathic Pain

References

- 1. A rat model of full thickness thermal injury characterized by thermal hyperalgesia, mechanical allodynia, pronociceptive peptide release and tramadol analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of AAK1 Kinase as a Novel Therapeutic Approach to Treat Neuropathic Pain [pubmed.ncbi.nlm.nih.gov]

- 3. AAK1 Inhibitors as an Emerging Treatment for Neuropathic Pain | PainScale [painscale.com]

- 4. Segmental spinal nerve ligation model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An experimental model for peripheral neuropathy produced by segmental spinal nerve ligation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Chronic Constriction Injury (CCI) Model and the AAK1 Inhibitor BMS-911172

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chronic constriction injury (CCI) model of neuropathic pain and the application of BMS-911172, a selective Adaptor-Associated Kinase 1 (AAK1) inhibitor. This document includes detailed experimental protocols, quantitative data summaries, and diagrams of relevant signaling pathways and workflows.

Introduction to the Chronic Constriction Injury (CCI) Model

The Chronic Constriction Injury (CCI) model is a widely used preclinical model for inducing peripheral neuropathic pain in rodents.[1] Developed by Bennett and Xie, the model involves loose ligation of the common sciatic nerve, which leads to inflammation, swelling, and a significant reduction in large myelinated nerve fibers.[2] This injury mimics clinical conditions of chronic nerve compression, such as lumbar disk herniation in humans.[3] Animals subjected to CCI develop pain hypersensitivities, including tactile allodynia (pain response to a non-painful stimulus) and thermal hyperalgesia, which can be quantitatively measured.[4] The model is a robust tool for studying the pathogenesis of neuropathic pain and for evaluating the efficacy of potential analgesic compounds.[1]

Compound Profile: this compound

This compound is a potent, selective, and brain-penetrant inhibitor of Adaptor-Associated Kinase 1 (AAK1). AAK1, a serine/threonine kinase, regulates clathrin-mediated endocytosis and is highly expressed in the central nervous system. Genetic knockout of AAK1 in mice has been shown to reduce pain behavior in persistent and neuropathic pain models, identifying it as a promising therapeutic target. This compound has demonstrated efficacy in preclinical models of neuropathic pain, including the CCI model.

| Property | Value | Source |

| Target | Adaptor-Associated Kinase 1 (AAK1) | |

| IC50 (Enzyme Assay) | 12 nM - 35 nM | |

| IC50 (Cell-based Assay) | 51 nM | |

| Molecular Formula | C16H19F2N3O3 | |

| Molecular Weight | 339.34 g/mol | |

| Bioactivity | Brain-penetrant, active in rat CCI model |

Signaling Pathways in Neuropathic Pain

AAK1 and Clathrin-Mediated Endocytosis

AAK1 is a key regulator of clathrin-mediated endocytosis, a cellular process for internalizing molecules from the cell surface. By phosphorylating the μ2 subunit of the AP2 adaptor complex, AAK1 facilitates the assembly of clathrin coats. In the context of neuropathic pain, this process is implicated in the trafficking of receptors and ion channels involved in nociceptive signaling. Inhibition of AAK1 by this compound is thought to disrupt this trafficking, leading to an anti-nociceptive effect.

Caption: Proposed mechanism of AAK1 inhibition by this compound in nociceptive signaling.

JAK-STAT Pathway in Neuroinflammation